REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](OCC)=O)#[N:2].C(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].CCCCCC.[C-:21]#[N:22].[K+]>O.N1CCCCC1>[CH2:10]([CH:4]([CH2:3][C:1]#[N:2])[C:21]#[N:22])[CH:11]([CH3:13])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
613.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When no additional water was collected
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
Isopropanol (1 L) was added to the remaining oil
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed at this temperature for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (0.5 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 L methyl tert-butyl ether (MTBE)
|
Type
|
EXTRACTION
|
Details
|
The MTBE extract
|
Type
|
WASH
|
Details
|
was washed with water (0.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 873.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](OCC)=O)#[N:2].C(=O)[CH2:10][CH:11]([CH3:13])[CH3:12].CCCCCC.[C-:21]#[N:22].[K+]>O.N1CCCCC1>[CH2:10]([CH:4]([CH2:3][C:1]#[N:2])[C:21]#[N:22])[CH:11]([CH3:13])[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
73.3 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
|
Quantity
|
613.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)=O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When no additional water was collected
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
ADDITION
|
Details
|
Isopropanol (1 L) was added to the remaining oil
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed at this temperature for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (0.5 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 L methyl tert-butyl ether (MTBE)
|
Type
|
EXTRACTION
|
Details
|
The MTBE extract
|
Type
|
WASH
|
Details
|
was washed with water (0.5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C(C#N)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 873.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |